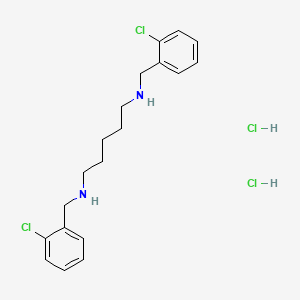
N,N'-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride: is a chemical compound with the molecular formula C19H24Cl2N2.2HCl. It is a derivative of benzylamine, where the benzyl groups are substituted with chlorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride typically involves the reaction of 2-chlorobenzylamine with pentamethylene diamine. The reaction is carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atoms in the benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride is used as a reagent in organic synthesis. It serves as an intermediate in the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of chlorinated benzylamines on cellular processes. It is also employed in the synthesis of biologically active molecules.
Medicine: This compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives are investigated for their pharmacological properties.
Industry: In the industrial sector, N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N,N’-Decamethylenebis(2-chlorobenzylamine) dihydrochloride
- N,N’-Pentamethylenebis(trimethylammonium iodide)
- 2-Chlorobenzylamine
Comparison: N,N’-Pentamethylenebis(2-chlorobenzylamine) dihydrochloride is unique due to its specific pentamethylene linkage and the presence of two chlorobenzylamine groups. This structure imparts distinct chemical and biological properties compared to its analogs. For example, the pentamethylene linkage provides flexibility and spatial arrangement that can influence its binding to molecular targets.
Properties
CAS No. |
2229-39-2 |
|---|---|
Molecular Formula |
C19H26Cl4N2 |
Molecular Weight |
424.2 g/mol |
IUPAC Name |
N,N'-bis[(2-chlorophenyl)methyl]pentane-1,5-diamine;dihydrochloride |
InChI |
InChI=1S/C19H24Cl2N2.2ClH/c20-18-10-4-2-8-16(18)14-22-12-6-1-7-13-23-15-17-9-3-5-11-19(17)21;;/h2-5,8-11,22-23H,1,6-7,12-15H2;2*1H |
InChI Key |
VFZXCZMELDLREE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCCCCNCC2=CC=CC=C2Cl)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



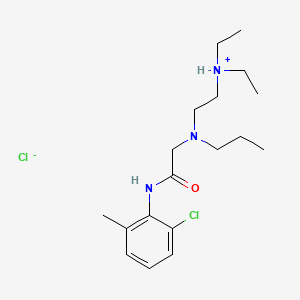



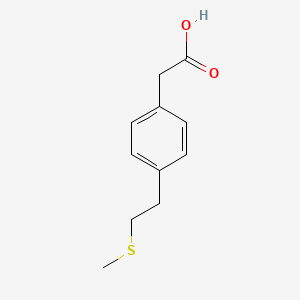
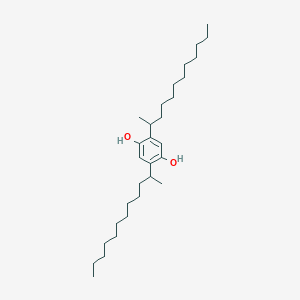
![1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)


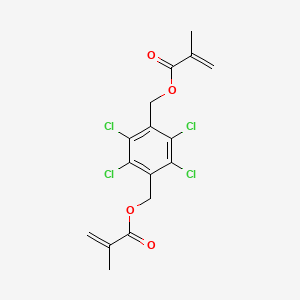
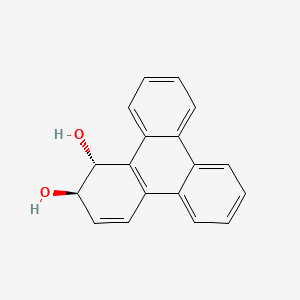
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-2-piperidinyl)-(9ci)](/img/structure/B13750492.png)

